![molecular formula C12H11N B1608797 3-(3-Methylphenyl)pyridine CAS No. 4385-67-5](/img/structure/B1608797.png)
3-(3-Methylphenyl)pyridine
Overview
Description
3-(3-Methylphenyl)pyridine is a chemical compound with the molecular formula C12H11N . It is a derivative of pyridine, which is a six-membered heterocyclic compound .
Synthesis Analysis
The synthesis of highly substituted pyridines, such as 3-(3-Methylphenyl)pyridine, can be achieved through the condensation of β-(2-pyridyl)enamine and α,β-unsaturated ketone in the presence of FeCl3 under air . This transformation allows FeCl3 to act as both an acid catalyst and an oxidant for the intermediate dihydropyridine . The substituents can be easily modified by altering the substrates to obtain tri- and tetraarylpyridines .Molecular Structure Analysis
The molecular structure of 3-(3-Methylphenyl)pyridine consists of a pyridine ring attached to a methylphenyl group . The exact mass and monoisotopic mass of the compound are 169.089149355 g/mol .Chemical Reactions Analysis
The chemical reactions involving 3-(3-Methylphenyl)pyridine primarily involve the condensation of β-(2-pyridyl)enamine and α,β-unsaturated ketone . In this transformation, FeCl3 acts as both an acid catalyst and an oxidant for the intermediate dihydropyridine .Physical And Chemical Properties Analysis
3-(3-Methylphenyl)pyridine has a molecular weight of 169.22 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 155 . The compound has one rotatable bond .Scientific Research Applications
Biomedical Applications
Pyridine derivatives, such as “3-(3-Methylphenyl)pyridine”, have been studied for their potential biomedical applications . For instance, 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that can include “3-(3-Methylphenyl)pyridine”, have been synthesized and analyzed for their biomedical applications . These compounds have been described in more than 5500 references, including 2400 patents .
Antibacterial Studies
Molecular hybrids of pyrazolo[3,4-b]pyridine and triazole, which can include “3-(3-Methylphenyl)pyridine”, have been designed, synthesized, and analyzed for their drug-like molecule nature and in vitro analyses for their inhibition potentials against S. aureus and K. pneumoniae . This suggests that “3-(3-Methylphenyl)pyridine” could potentially be used in the development of new antibacterial drugs .
Catalyst in Chemical Reactions
Pyridine derivatives can also be used as catalysts in chemical reactions . For instance, Fe3O4@CoII (macrocyclic Schiff base ligand) was synthesized as an efficient and recoverable catalyst for the synthesis of thiopyridine . This suggests that “3-(3-Methylphenyl)pyridine” could potentially be used in similar applications.
Mechanism of Action
Target of Action
It is known that pyridine derivatives can interact with various proteins and enzymes in the body . For instance, 3-Methylpyridine, a related compound, has been shown to interact with Collagenase 3 and Stromelysin-1 in humans .
Mode of Action
Pyridine derivatives are known to interact with their targets through various mechanisms, often involving binding to the active site of an enzyme or protein, thereby modulating its activity . The specific interactions and resulting changes caused by 3-(3-Methylphenyl)pyridine require further investigation.
Biochemical Pathways
Pyridine compounds are known to be metabolized by bacteria, such as bacillus and nocardia species, through various pathways . These pathways involve the conversion of pyridine to other compounds, which can then be further metabolized or excreted .
Pharmacokinetics
Related compounds such as 3-methylpyridine have been studied, and information about their adme properties may provide some insights
Result of Action
Pyridine derivatives are known to have various biological effects, depending on their specific structures and targets
Action Environment
The action, efficacy, and stability of 3-(3-Methylphenyl)pyridine can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is present
properties
IUPAC Name |
3-(3-methylphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONDBHTYIYKOCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399707 | |
Record name | 3-(3-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)pyridine | |
CAS RN |
4385-67-5 | |
Record name | 3-(3-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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